![molecular formula C10H16IN3O2 B8579221 [2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8579221.png)
[2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate is a compound that features an imidazole ring substituted with an iodine atom and a carbamate group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of [2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Iodination: The imidazole ring is then iodinated using iodine or an iodine-containing reagent under controlled conditions.
Carbamate Formation: The final step involves the reaction of the iodinated imidazole with tert-butyl chloroformate to form the carbamate ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents used in these reactions include iodine, nickel catalysts, and tert-butyl chloroformate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate has several scientific research applications:
Pharmaceuticals: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Agrochemicals: These compounds are used in the development of pesticides and herbicides.
Materials Science: Imidazole derivatives are used in the synthesis of advanced materials, including dyes for solar cells and other optical applications.
Wirkmechanismus
The mechanism of action of [2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, altering their activity. The iodine atom and carbamate group can also influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
The uniqueness of [2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H16IN3O2 |
|---|---|
Molekulargewicht |
337.16 g/mol |
IUPAC-Name |
tert-butyl N-[2-(4-iodoimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-4-5-14-6-8(11)13-7-14/h6-7H,4-5H2,1-3H3,(H,12,15) |
InChI-Schlüssel |
IKYNRNBOYRBPDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


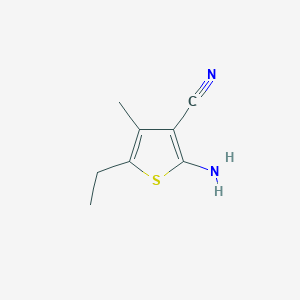
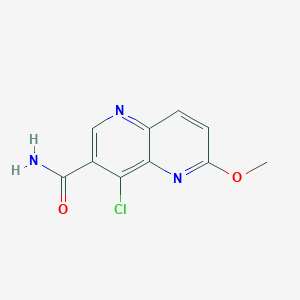
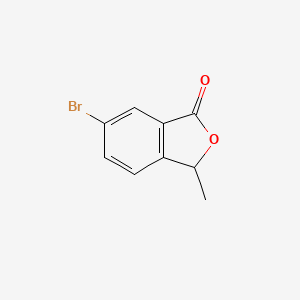
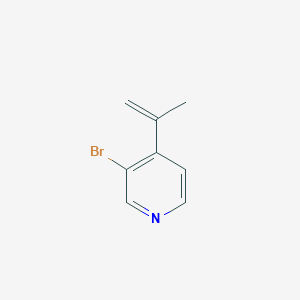
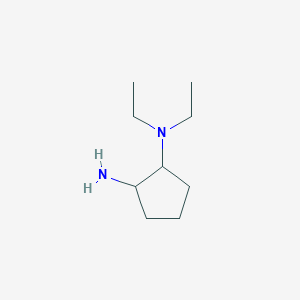
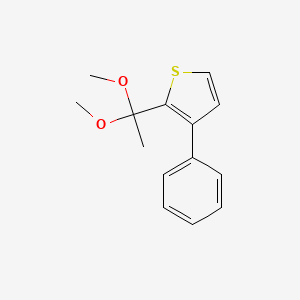
![5-(2-Butyl-[1,3]dithiolan-2-yl)-benzene-1,3-diol](/img/structure/B8579212.png)
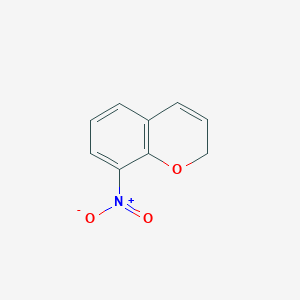
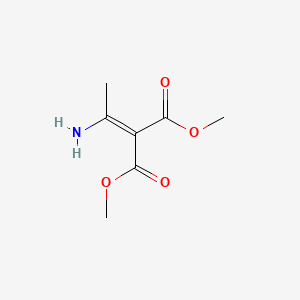
![[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol](/img/structure/B8579240.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}phenol](/img/structure/B8579242.png)

![3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine](/img/structure/B8579256.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B8579258.png)
